molecular formula C12H18O3 B13063499 4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid

4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid

Cat. No.: B13063499
M. Wt: 210.27 g/mol
InChI Key: JTUHGUJZAPYTBF-UHFFFAOYSA-N
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Description

4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid is an organic compound with the molecular formula C12H18O3 It is characterized by a cyclohexene ring fused to an oxane ring, with a carboxylic acid functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with oxane derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexenone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexene and oxane rings may also interact with lipid membranes, affecting cell signaling and membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohex-1-en-1-yl)morpholine: Similar structure but contains a morpholine ring instead of an oxane ring.

    3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-[ [4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxymethyl]oxan-2-yl]oxybenzoic acid: Contains additional hydroxyl groups and a benzoic acid moiety.

Uniqueness

4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid is unique due to its specific combination of a cyclohexene ring fused to an oxane ring with a carboxylic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

4-(cyclohexen-1-yl)oxane-4-carboxylic acid

InChI

InChI=1S/C12H18O3/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,13,14)

InChI Key

JTUHGUJZAPYTBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2(CCOCC2)C(=O)O

Origin of Product

United States

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